molecular formula C14H12Cl2Si B11958997 Bis(2-chlorobenzyl)silane CAS No. 18414-48-7

Bis(2-chlorobenzyl)silane

Cat. No.: B11958997
CAS No.: 18414-48-7
M. Wt: 279.2 g/mol
InChI Key: QWQJBPJPIIKYKA-UHFFFAOYSA-N
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Description

Bis(2-chlorobenzyl)silane: is an organosilicon compound with the molecular formula C14H14Cl2Si It is characterized by the presence of two 2-chlorobenzyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorobenzyl)silane typically involves the reaction of 2-chlorobenzyl chloride with a silicon-containing reagent. One common method is the reaction of 2-chlorobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Bis(2-chlorobenzyl)silane undergoes nucleophilic substitution at the silicon center, facilitated by its electrophilic silicon atom. A representative reaction involves the attack by a nucleophile (R-Nu), leading to the formation of a substituted silane and chloride ion release:

R-Nu+This compoundR-NH-Bis(2-benzyl)silane+Cl\text{R-Nu} + \text{this compound} \rightarrow \text{R-NH-Bis(2-benzyl)silane} + \text{Cl}^-

This pathway highlights the compound’s utility in functionalizing silicon centers with diverse nucleophiles, such as amines or alcohols.

Deboronative Silylation Reactions

This compound reacts with benzylboronates in cross-coupling reactions, facilitated by alkoxide bases like KO ^tBu . These reactions proceed via a two-step mechanism:

  • Deborylation : Formation of a carbanion intermediate from the benzylboronate.

  • Nucleophilic Attack : Reaction of the carbanion with the chlorosilane to form the final organosilane product .

Key Reaction Conditions (from ):

ParameterDetails
BaseKOt Bu (2 equivalents)
SolventTetrahydrofuran (THF)
Temperature100°C
Reaction Time45 minutes
Typical Yield21–84% (varies with substrate and reaction conditions)

This method enables the synthesis of complex organosilanes with high regioselectivity, particularly for α-quaternary carbon centers .

Reduction Reactions

While direct evidence for this compound in reductions is limited, silanes in general can participate in hydride transfer reactions. For example, chlorotrimethylsilane (a structurally similar compound) reduces carbonyl compounds to benzyl halides under catalytic conditions . Potential pathways for this compound may involve:

  • Halo-reduction : Formation of benzyl halides via hydride transfer.

  • Catalytic Hydrogenation : Use in transition metal-catalyzed reductions, though no direct examples are reported in the provided literature.

Hydrolysis and Functionalization

Functional silanes often undergo hydrolysis to form silanol intermediates (Si–OH), which can further react with organic or inorganic substrates. While this compound’s hydrolysis is not explicitly detailed in the sources, its chloro groups suggest potential for substitution reactions with water or alcohols .

Mechanistic Insights

The reactivity of this compound stems from:

  • Electrophilic Silicon Center : Prone to nucleophilic attack.

  • Oxidizable Silicon : Enables further functionalization via oxidation states.

  • Stability Under Basic Conditions : Tolerates alkoxide bases (e.g., KOt Bu) in deboronative silylation .

Scientific Research Applications

Chemical Applications

Synthesis Precursor
Bis(2-chlorobenzyl)silane serves as a precursor in the synthesis of other organosilicon compounds. It is particularly valuable in the development of silicon-based materials due to its ability to undergo nucleophilic substitution reactions, which can modify its structure for specific applications.

Silicon-Based Reaction Mechanisms
Research has utilized this compound to study silicon-based reaction mechanisms. Its unique structural properties allow researchers to explore various pathways, including oxidation and reduction processes, which are critical in organic synthesis.

Biological Applications

Silicon-Based Biomaterials
There is ongoing research into the use of this compound in developing silicon-based biomaterials. Its compatibility with biological systems makes it a candidate for applications in tissue engineering and drug delivery systems. The ability of the silicon atom to form bonds with different functional groups facilitates the creation of complex biomolecular structures.

Medical Applications

Drug Delivery Systems
The compound is being investigated for its potential as a drug delivery agent. Its unique chemical structure may enhance the bioavailability and targeted delivery of therapeutic agents, making it a promising candidate for future pharmaceutical applications.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is used in producing specialty chemicals and materials, including coatings and adhesives. Its properties as a coupling agent improve adhesion between different materials, enhancing the performance of coatings and adhesives in various applications .

Table 1: Summary of Applications

Application AreaSpecific Uses
ChemicalPrecursor for organosilicon compounds
Study of silicon-based reaction mechanisms
BiologicalDevelopment of silicon-based biomaterials
Potential drug delivery systems
MedicalDrug delivery agent research
IndustrialProduction of specialty chemicals
Coatings and adhesives production

Case Study 1: Synthesis of Organosilicon Compounds

In a study examining the synthesis pathways involving this compound, researchers demonstrated its effectiveness as a building block for more complex organosilicon structures. The reactions were characterized by high yields and selectivity, showcasing its utility in organic synthesis.

Case Study 2: Drug Delivery Research

A recent investigation explored the use of this compound in formulating drug delivery systems. The study highlighted how modifications to the silane could enhance drug encapsulation efficiency and release profiles, indicating its potential in pharmaceutical applications.

Mechanism of Action

The mechanism of action of Bis(2-chlorobenzyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with different functional groups, facilitating the formation of complex molecular structures. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction, which allow for the modification of its chemical structure and properties.

Comparison with Similar Compounds

    Bis(2-chlorophenyl)silane: Similar in structure but with phenyl groups instead of benzyl groups.

    Bis(2-chlorobenzyl)disilane: Contains two silicon atoms instead of one.

    2-Chlorobenzyltrimethylsilane: Contains trimethylsilyl groups instead of benzyl groups.

Uniqueness: Bis(2-chlorobenzyl)silane is unique due to the presence of two 2-chlorobenzyl groups attached to a single silicon atom. This structure imparts specific chemical properties, such as reactivity towards nucleophiles and oxidizing agents, making it distinct from other similar compounds.

Q & A

Q. Basic: What are the established synthetic pathways for Bis(2-chlorobenzyl)silane, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves the reaction of chlorobenzyl halides with silane precursors under anhydrous conditions. Key variables include temperature (optimized between 60–80°C), solvent choice (e.g., tetrahydrofuran or toluene), and catalyst selection (e.g., palladium or nickel complexes). Yield optimization requires rigorous exclusion of moisture and oxygen, as silane intermediates are highly sensitive to hydrolysis . Purity is assessed via GC-MS or NMR, with byproducts like residual halides or disiloxanes monitored. Evidence from analogous syntheses (e.g., 4-bromobenzyl chloride) suggests stoichiometric control of reactants reduces dimerization .

Q. Advanced: How can computational modeling resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:
Discrepancies in stability data (e.g., decomposition temperatures varying by 20–30°C) may arise from differences in experimental setups or impurity levels. Density Functional Theory (DFT) simulations can model bond dissociation energies and predict degradation pathways under varying conditions (e.g., thermal, oxidative). Cross-referencing computational results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data validates hypotheses. For example, simulations showing weakened Si-C bonds in the presence of trace moisture align with empirical observations of accelerated hydrolysis .

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are peaks interpreted?

Methodological Answer:

  • NMR : 1H^{1}\text{H}-NMR identifies aromatic protons (δ 7.2–7.5 ppm) and methylene groups adjacent to silicon (δ 1.8–2.2 ppm). 29Si^{29}\text{Si}-NMR confirms silane structure (δ -10 to -20 ppm).
  • IR : Si-H stretches (2100–2200 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}) are diagnostic.
  • MS : Molecular ion peaks ([M]+^+) at m/z 294 (exact mass) with fragmentation patterns indicating loss of chlorobenzyl groups. Calibration against certified reference materials (e.g., deuterated analogs) enhances accuracy .

Q. Advanced: How do steric and electronic effects of the 2-chlorobenzyl substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The ortho-chloro group introduces steric hindrance, reducing accessibility to the silicon center, while its electron-withdrawing nature polarizes Si-H bonds, enhancing electrophilicity. Kinetic studies (e.g., variable-temperature 1H^{1}\text{H}-NMR) quantify reaction rates with aryl halides. Comparative analysis with non-chlorinated analogs (e.g., benzylsilane) reveals slower but more selective coupling, attributed to stabilized transition states. Mechanistic insights are validated via Hammett plots and X-ray crystallography of intermediates .

Q. Basic: What are the key safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N2_2) at -20°C to prevent oxidation.
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive procedures.
  • Spill Management : Neutralize with ethanol/water mixtures to hydrolyze silanes into less hazardous siloxanes. Toxicity data from structurally similar compounds (e.g., benzylchlorosilanes) indicate respiratory and dermal irritation risks, necessitating PPE compliance .

Q. Advanced: What experimental designs are optimal for studying the hydrolytic degradation pathways of this compound in environmental matrices?

Methodological Answer:
A factorial design (2k^k approach) tests variables: pH (4–10), temperature (25–50°C), and ionic strength. Hydrolysis products (e.g., silanols, HCl) are quantified via ion chromatography and 29Si^{29}\text{Si}-NMR. Kinetic modeling (pseudo-first-order) determines rate constants, while LC-MS identifies transient intermediates. Control experiments with deuterated water (D2OD_2O) distinguish proton-mediated vs. radical pathways. This aligns with methodologies for analogous organosilanes in environmental analysis .

Q. Basic: How does the purity of this compound impact its performance in catalytic applications?

Methodological Answer:
Impurities >1% (e.g., residual solvents, chlorides) can poison catalysts or alter reaction selectivity. Purification via fractional distillation or recrystallization (using hexane/ethyl acetate mixtures) is critical. Performance is assessed via turnover frequency (TOF) measurements in model reactions (e.g., hydrosilylation of alkenes). Cross-validation with ultrapure commercial standards (e.g., Kanto Reagents’ certified materials) ensures reproducibility .

Q. Advanced: Can machine learning models predict novel applications of this compound in materials science?

Methodological Answer:
Yes. Training datasets include structural descriptors (e.g., bond lengths, Hammett constants) and properties (thermal stability, reactivity scores). Neural networks (e.g., graph convolutional networks) predict untested applications, such as silicon-based polymers or precursors for ceramic composites. Validation involves synthesizing top-predicted candidates and comparing properties (e.g., tensile strength, dielectric constants) with simulations. This approach mirrors integrative data strategies in materials informatics .

Q. Table: Key Analytical Parameters for this compound

Parameter Method Typical Value Reference
Melting PointDSC45–50°C
Si-H StretchIR2140 cm1^{-1}
Hydrolytic Half-lifeKinetic Study (pH 7)72 hours
Purity ThresholdGC-MS≥98%

Properties

CAS No.

18414-48-7

Molecular Formula

C14H12Cl2Si

Molecular Weight

279.2 g/mol

InChI

InChI=1S/C14H12Cl2Si/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

QWQJBPJPIIKYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Si]CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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